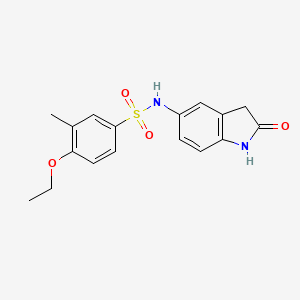

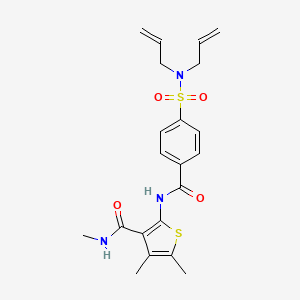

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride has garnered significant attention in recent years . The synthesis involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications

Synthesis and Chemical Properties

1,2,3,4-Tetrahydroisoquinoline derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, Schuster et al. (2010) detailed the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through a three-component reaction involving isocyanides, demonstrating moderate to good yields and further hydrolysis possibilities (Schuster, Lázár, & Fülöp, 2010). Similarly, a novel route to 1,2,3,4-tetrahydroquinolines through rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines was presented by Vieira and Alper (2007), showcasing an atom economical approach with good yields (Vieira & Alper, 2007).

Pharmacological Potential

A significant body of research has focused on the pharmacological applications of tetrahydroisoquinoline derivatives. Billamboz et al. (2013) evaluated 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides for their HIV-1 integrase inhibitory properties, finding several derivatives with low nanomolar IC50 values, suggesting potential as a new generation of HIV-1 integrase inhibitors (Billamboz et al., 2013).

Analytical and Biochemical Studies

The analytical and biochemical behavior of isoquinoline derivatives has also been explored. Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, providing insights into the fragmentation behavior of these compounds in mass spectrometry, which are essential for drug testing and pharmacokinetic studies (Beuck et al., 2009).

Therapeutic Applications

The search for new therapeutic agents has led to the synthesis and evaluation of tetrahydroisoquinoline derivatives as potential anticancer and antimicrobial agents. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines evaluating their anticancer activity, highlighting the potential of these compounds as novel pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It’s known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have diverse biological activities . In silico results suggest that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

Biochemical Pathways

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9;/h1-4,9,12H,5-6H2,(H2,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBXQQXQNJXRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2826351.png)

![2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826352.png)

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2826354.png)

![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)